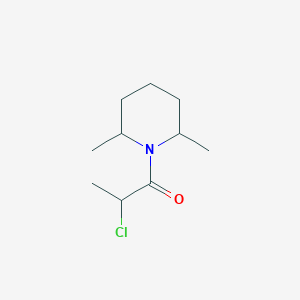![molecular formula C20H14F3N3O3 B2387251 1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326831-20-2](/img/structure/B2387251.png)
1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one” is a chemical compound with the molecular formula C20H14F3N3O3 . It has an average mass of 401.339 Da and a monoisotopic mass of 401.098724 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a trifluoromethoxy group attached to a phenyl ring, a 1,2,4-oxadiazole ring, and a quinolinone ring .科学的研究の応用
Synthesis and Antioxidant Properties
Novel quinolinone derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antioxidant activities. Some compounds have shown promising results, surpassing standard antioxidants in efficacy. This suggests potential applications in developing new antioxidant agents for therapeutic or industrial purposes (Hassan, Abdel‐kariem, & Ali, 2017).
Antimicrobial and Antifungal Activities
Research on trifluoromethyl quinoline derivatives has demonstrated significant antimicrobial and antifungal activities. These compounds have shown efficacy against various microorganisms, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. Such findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents, possibly offering new treatments for infections resistant to conventional drugs (Garudachari et al., 2014).
Molecular Structure and Spectroscopic Characterization
Theoretical and experimental studies on similar quinolinone compounds have provided insights into their molecular structure and spectroscopic properties. These studies are essential for understanding the chemical behavior and reactivity of these compounds, paving the way for their application in various fields, including materials science and drug design (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer Activities
Quinoxaline-oxadiazole hybrids, structurally related to the compound , have shown promising results in antimicrobial and antiprotozoal testing. These compounds' effectiveness, particularly against Trypanosoma cruzi, suggests potential applications in treating diseases caused by protozoan pathogens. Moreover, the in vivo assessment of these hybrids underscores their potential as leads for developing new antiprotozoal and possibly anticancer drugs (Patel et al., 2017).
Novel Synthetic Methods and Drug Development
The development of new synthetic methods for quinolinone derivatives, including the target compound, has significant implications for drug development. Efficient and environmentally friendly synthetic routes can facilitate the production of these compounds at a larger scale, essential for their pharmaceutical applications (Yang et al., 2013).
特性
IUPAC Name |
1,6-dimethyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-29-19)12-4-6-13(7-5-12)28-20(21,22)23/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCSRLTJYEJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
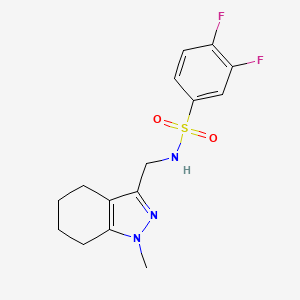
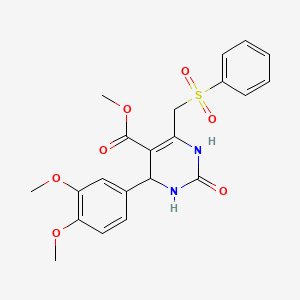
![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)

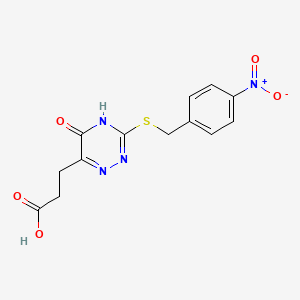
![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)
![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)
![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
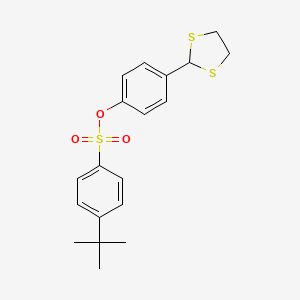
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)
